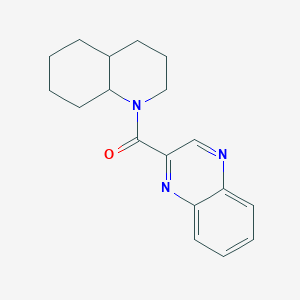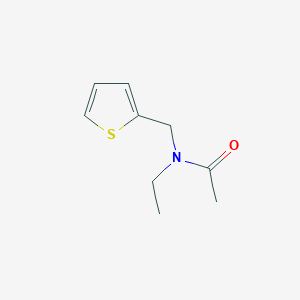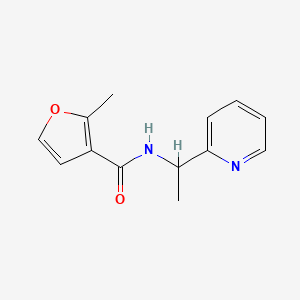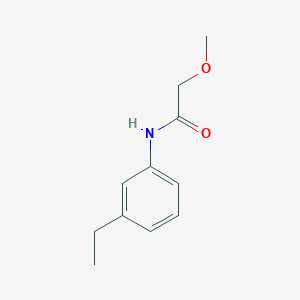![molecular formula C13H19NOS B7515306 2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide, commonly known as MPSPA, is a compound that has been studied for its potential use in scientific research. It is a member of the acetamide family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
MPSPA acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By binding to a specific site on the receptor, MPSPA enhances the activity of GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPSPA has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the duration of GABAergic inhibitory postsynaptic currents (IPSCs), reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs), and enhance the sedative and anticonvulsant effects of benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPSPA in lab experiments is its selectivity for the GABAA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on MPSPA. One area of interest is the development of more potent and selective modulators of the GABAA receptor, which could have potential therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the effects of MPSPA on other ion channels and neurotransmitter systems in the brain, which could provide further insights into its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of MPSPA could help to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of MPSPA involves the reaction of 3-methylbenzyl chloride with thiourea followed by the reaction with propionyl chloride. This process results in the formation of MPSPA as a white solid with a melting point of 66-68°C. The purity of the compound can be verified using infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
MPSPA has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels in the brain. These ion channels are involved in the regulation of neuronal excitability and synaptic transmission, making them important targets for the development of new therapeutic agents for neurological disorders.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-7-14-13(15)10-16-9-12-6-4-5-11(2)8-12/h4-6,8H,3,7,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIUIJGWPGZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSCC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)



![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)